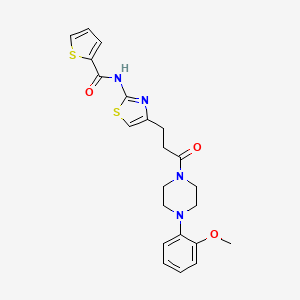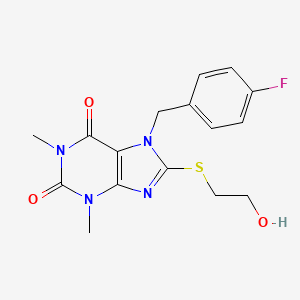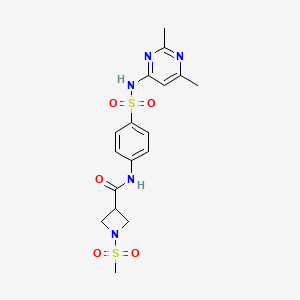![molecular formula C14H10N4O B3010009 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile CAS No. 1448123-75-8](/img/structure/B3010009.png)
4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile” is a type of pyrrolopyrimidine derivative . Pyrrolopyrimidines are a class of compounds that have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives is characterized by a pyrrole ring fused with a pyrimidine ring . The specific molecular structure of “4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile” is not detailed in the available resources.Scientific Research Applications
Cancer Therapeutics
This compound has been identified as a potential CDK2 inhibitor , which is significant in cancer treatment. CDK2 is a critical enzyme in cell cycle regulation, and its inhibition can prevent the proliferation of tumor cells. Studies have shown that derivatives of this compound exhibit potent cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values in the nanomolar range .
Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold, which is part of this compound’s structure, has been associated with kinase inhibitory activity. Kinases are enzymes that play a pivotal role in signaling pathways within cells, and their dysregulation is often linked to diseases like cancer. By inhibiting specific kinases, derivatives of this compound could serve as targeted therapies for such conditions .
Antimicrobial Activity
Compounds with the pyrrolopyrazine scaffold, which includes the core structure of this compound, have exhibited antimicrobial properties. This suggests potential applications in developing new antibiotics or antiseptics, especially in an era where antibiotic resistance is a growing concern .
Neurodegenerative Diseases
The inhibition of certain kinases has also been linked to therapeutic strategies for neurodegenerative diseases. By modulating kinase activity, derivatives of this compound may have applications in treating disorders such as Alzheimer’s disease, where kinase dysregulation is implicated in disease progression .
ATR Inhibition
ATR kinase is essential for DNA damage response, and its inhibition is a promising strategy for cancer therapy based on synthetic lethality. This compound has been used to design and synthesize novel ATR inhibitors, which could be effective in treating cancers with specific genetic profiles .
Drug Discovery Research
The structure of this compound makes it an attractive scaffold for drug discovery. Its versatility allows for the development of new compounds with potential therapeutic applications across a range of diseases. The ongoing research into its derivatives continues to expand the possibilities for novel drug development .
Mechanism of Action
Target of Action
The primary target of the compound “4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile” is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .
Mode of Action
The compound acts as an inhibitor of the ATR kinase . It binds to the ATR kinase, thereby inhibiting its activity. This results in a significant reduction in the phosphorylation level of ATR and its downstream signaling protein .
Biochemical Pathways
The inhibition of ATR kinase affects the DNA damage response (DDR) pathway . The DDR pathway is crucial for maintaining the integrity of the genome. When the ATR kinase is inhibited, the DDR pathway is disrupted, leading to an accumulation of DNA damage and replication stress .
Pharmacokinetics
The compound exhibits good anti-tumor activity in vitro , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The compound’s action results in a significant reduction in the phosphorylation level of ATR and its downstream signaling protein . This leads to an accumulation of DNA damage and replication stress, which can inhibit the growth of cancer cells .
Safety and Hazards
properties
IUPAC Name |
4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c15-5-10-1-3-11(4-2-10)14(19)18-7-12-6-16-9-17-13(12)8-18/h1-4,6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQCVRPEIOQJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3009929.png)

![Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3009932.png)




![(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3009941.png)
![6-bromo-3-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B3009942.png)
![5-(4-ethylphenyl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B3009944.png)
![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)
![4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3009946.png)
![2-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009947.png)